molecular formula C21H19N3O2S B5222419 (2Z)-2-[(4-METHYLPHENYL)FORMAMIDO]-N-[(PYRIDIN-3-YL)METHYL]-3-(THIOPHEN-2-YL)PROP-2-ENAMIDE

(2Z)-2-[(4-METHYLPHENYL)FORMAMIDO]-N-[(PYRIDIN-3-YL)METHYL]-3-(THIOPHEN-2-YL)PROP-2-ENAMIDE

Cat. No.: B5222419
M. Wt: 377.5 g/mol
InChI Key: KUBWVAOXDYUKSX-UNOMPAQXSA-N
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Description

(2Z)-2-[(4-METHYLPHENYL)FORMAMIDO]-N-[(PYRIDIN-3-YL)METHYL]-3-(THIOPHEN-2-YL)PROP-2-ENAMIDE is a complex organic compound characterized by its unique structure, which includes a formamido group, a pyridinylmethyl group, and a thiophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(4-METHYLPHENYL)FORMAMIDO]-N-[(PYRIDIN-3-YL)METHYL]-3-(THIOPHEN-2-YL)PROP-2-ENAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of the formamido, pyridinylmethyl, and thiophenyl groups under controlled conditions. Common reagents used in these reactions include formic acid derivatives, pyridine derivatives, and thiophene derivatives. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates, recycling of solvents, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(4-METHYLPHENYL)FORMAMIDO]-N-[(PYRIDIN-3-YL)METHYL]-3-(THIOPHEN-2-YL)PROP-2-ENAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperature, pressure, and pH levels.

Major Products

The major products formed from these reactions depend on the specific reaction pathway For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound

Scientific Research Applications

(2Z)-2-[(4-METHYLPHENYL)FORMAMIDO]-N-[(PYRIDIN-3-YL)METHYL]-3-(THIOPHEN-2-YL)PROP-2-ENAMIDE has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its mechanism of action and efficacy in preclinical models.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2Z)-2-[(4-METHYLPHENYL)FORMAMIDO]-N-[(PYRIDIN-3-YL)METHYL]-3-(THIOPHEN-2-YL)PROP-2-ENAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are the subject of ongoing research, with studies focusing on its binding affinity, selectivity, and downstream effects.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (2Z)-2-[(4-METHYLPHENYL)FORMAMIDO]-N-[(PYRIDIN-3-YL)METHYL]-3-(THIOPHEN-2-YL)PROP-2-ENAMIDE include:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

4-methyl-N-[(Z)-3-oxo-3-(pyridin-3-ylmethylamino)-1-thiophen-2-ylprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2S/c1-15-6-8-17(9-7-15)20(25)24-19(12-18-5-3-11-27-18)21(26)23-14-16-4-2-10-22-13-16/h2-13H,14H2,1H3,(H,23,26)(H,24,25)/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUBWVAOXDYUKSX-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=CS2)/C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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